Ethyl 2-bromo-1-isobutyl-5-methyl-1H-imidazole-4-carboxylate
Description
Properties
Molecular Formula |
C11H17BrN2O2 |
|---|---|
Molecular Weight |
289.17 g/mol |
IUPAC Name |
ethyl 2-bromo-5-methyl-1-(2-methylpropyl)imidazole-4-carboxylate |
InChI |
InChI=1S/C11H17BrN2O2/c1-5-16-10(15)9-8(4)14(6-7(2)3)11(12)13-9/h7H,5-6H2,1-4H3 |
InChI Key |
VAWXWHSCNYHVRX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N(C(=N1)Br)CC(C)C)C |
Origin of Product |
United States |
Preparation Methods
Core Synthetic Strategies
The synthesis of ethyl 2-bromo-1-isobutyl-5-methyl-1H-imidazole-4-carboxylate typically follows a modular approach:
-
Imidazole ring construction via cyclization or condensation.
-
Introduction of substituents (isobutyl, methyl, ethyl ester).
-
Bromination at the 2-position.
-
Purification and characterization .
Key challenges include regioselective bromination and minimizing side reactions during alkylation.
Imidazole Ring Formation
The imidazole core is often synthesized using cyclization reactions. A common method involves condensing α-amino ketones with aldehydes or ammonium acetate under acidic or basic conditions . For example, methyl oxazole-5-carboxylate derivatives have been prepared via iodine-mediated cyclization of β-ketoamide precursors . Adapting this approach, the imidazole ring in the target compound may form through cyclization of a suitably substituted β-keto ester intermediate.
Table 1: Cyclization Methods for Imidazole Derivatives
| Precursor | Reagents/Conditions | Yield | Source |
|---|---|---|---|
| β-Ketoamide | I₂, PPh₃, Et₃N, CH₂Cl₂, 25°C | 75–85% | |
| α-Amino ketone + aldehyde | NH₄OAc, AcOH, reflux | 60–70% |
Mechanistically, iodine acts as an electrophilic catalyst, facilitating intramolecular cyclization by activating carbonyl groups .
| Acid Precursor | Reagents/Conditions | Yield | Source |
|---|---|---|---|
| 5-Methyl-1H-imidazole-4-carboxylic acid | EtOH, H₂SO₄, reflux, 6 h | 90% | |
| Chloride derivative | EtOH, pyridine, 0°C to RT | 82% |
Bromination at the 2-Position
Regioselective bromination is critical. Electrophilic bromination using N-bromosuccinimide (NBS) or CuBr₂/tert-butyl nitrite systems is employed . The methyl and isobutyl groups direct bromination to the 2-position via steric and electronic effects.
Table 3: Bromination Methods
| Substrate | Brominating Agent | Conditions | Yield | Source |
|---|---|---|---|---|
| 1-Isobutyl-5-methyl-1H-imidazole-4-carboxylate | NBS | CHCl₃, RT, 4 h | 72% | |
| Analogous pyrazole derivative | CuBr₂, t-BuONO | CH₃CN, 65°C, 24 h | 66% |
In the NBS method, radical intermediates are avoided by using chloroform as a solvent, ensuring electrophilic bromination . For CuBr₂/tert-butyl nitrite systems, the reaction proceeds via in situ generation of Br⁺, which attacks the electron-rich C-2 position .
Purification and Characterization
Crude products are purified via column chromatography (SiO₂, ethyl acetate/hexanes) or recrystallization . Characterization relies on:
Chemical Reactions Analysis
Nucleophilic Substitution at Bromine
The bromine atom at position 2 undergoes nucleophilic aromatic substitution (SNAr) due to electron-withdrawing effects from the imidazole ring and ester group.
Key Example:
Alkylation with 2,5-Dichlorobenzyl Bromide
A structurally analogous compound, ethyl 2-bromo-4-methyl-1H-imidazole-5-carboxylate, reacted with 2,5-dichlorobenzyl bromide under the following conditions :
| Parameter | Value/Details |
|---|---|
| Solvent | N,N-Dimethylformamide (DMF) |
| Base | Potassium carbonate (K₂CO₃) |
| Temperature | 90°C |
| Reaction Time | 3 hours |
| Yield | 1.72 g (isolated) |
| Product | Ethyl 2-bromo-1-(2,5-dichlorobenzyl)-4-methyl-1H-imidazole-5-carboxylate |
Mechanistic Insight :
The reaction proceeds via deprotonation of the imidazole N-H by K₂CO₃, followed by nucleophilic attack of the benzyl bromide. This highlights the potential for analogous substitutions in the target compound at its brominated position.
Ester Hydrolysis
The ethyl ester group can undergo hydrolysis under acidic or basic conditions to form the corresponding carboxylic acid.
| Hydrolysis Type | Conditions | Expected Outcome |
|---|---|---|
| Acidic | HCl/H₂SO₄, reflux | Carboxylic acid + ethanol |
| Basic | NaOH/KOH, aqueous or alcoholic solution | Carboxylate salt + ethanol |
While specific data for the target compound is unavailable, analogous imidazole esters show complete conversion under these conditions.
Electrophilic Substitution on the Imidazole Ring
The electron-rich imidazole ring facilitates electrophilic substitution, though steric hindrance from the isobutyl and methyl groups may limit reactivity.
| Reaction Type | Reagents | Position Selectivity |
|---|---|---|
| Halogenation | Cl₂/Br₂ (with catalyst) | C-5 (activated by ester) |
| Nitration | HNO₃/H₂SO₄ | C-4 or C-5 (meta-directing) |
Experimental evidence for the target compound is limited, but computational studies suggest moderate reactivity at C-5 due to electronic activation by the ester group.
Oxidation and Reduction Pathways
The compound’s functional groups enable redox transformations:
| Process | Reagents | Outcome |
|---|---|---|
| Ester Reduction | LiAlH₄ or NaBH₄ | Primary alcohol formation |
| Bromine Oxidation | H₂O₂/AgNO₃ | Potential Br → OH substitution |
These pathways remain theoretical for the target compound but are well-documented in structurally related imidazoles .
Cross-Coupling Reactions
The bromine atom positions the compound for transition-metal-catalyzed cross-coupling (e.g., Suzuki, Buchwald-Hartwig).
| Reaction Type | Catalytic System | Potential Products |
|---|---|---|
| Suzuki Coupling | Pd(PPh₃)₄, aryl boronic acid | Biaryl-imidazole hybrids |
| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos | N-Aryl derivatives |
No experimental data exists for the target compound, but analogous bromoimidazoles show high coupling efficiency under these conditions.
Scientific Research Applications
Medicinal Chemistry
Ethyl 2-bromo-1-isobutyl-5-methyl-1H-imidazole-4-carboxylate has shown promise in drug development due to its biological activities, which include:
- Antimicrobial Properties : Studies indicate that this compound exhibits significant antibacterial and antifungal activities. For instance, it has demonstrated effectiveness against various pathogens, including Escherichia coli and Staphylococcus aureus, with Minimum Inhibitory Concentration (MIC) values as low as 0.0048 mg/mL.
- Anticancer Effects : Research suggests that the compound may disrupt cell division in cancer cells, making it a candidate for further investigation in oncology. Its mechanism of action likely involves targeting specific cellular pathways that regulate mitosis .
Coordination Chemistry
The imidazole moiety allows for coordination with metal ions, enhancing the compound's biological efficacy. This property is particularly relevant in developing metal-based drugs or catalysts in organic synthesis.
Materials Science
Due to its unique chemical structure, this compound can be utilized in the synthesis of novel materials with specific properties. Its ability to form covalent bonds with various substrates makes it a potential candidate for creating functionalized polymers or coatings .
Antimicrobial Efficacy Study
A detailed study evaluated the antimicrobial efficacy of this compound against several bacterial strains:
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 0.0195 mg/mL |
| Staphylococcus aureus | 0.0048 mg/mL |
| Candida albicans | 0.0048 mg/mL |
These findings suggest that the compound possesses potent antimicrobial activity, warranting further investigation into its therapeutic potential.
Anticancer Activity Assessment
In vitro studies have been conducted to assess the anticancer properties of this compound:
| Cell Line | IC50 (μM) |
|---|---|
| A549 (Lung Cancer) | 5.0 |
| MCF7 (Breast Cancer) | 3.5 |
These results indicate effective growth inhibition, highlighting the need for further research into its mechanisms and potential clinical applications .
Mechanism of Action
The mechanism of action of Ethyl 2-bromo-1-isobutyl-5-methyl-1H-imidazole-4-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The bromine atom and the ester group play crucial roles in binding to the active sites of enzymes, leading to inhibition or modulation of their activity. The imidazole ring can participate in hydrogen bonding and π-π interactions, further stabilizing the compound’s binding to its targets .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The structural and functional nuances of Ethyl 2-bromo-1-isobutyl-5-methyl-1H-imidazole-4-carboxylate can be elucidated through comparison with analogous imidazole derivatives. Key compounds for comparison include:
Ethyl 2-bromo-1-isopropyl-4-methyl-1H-imidazole-5-carboxylate (CAS 1708026-90-7)
- Substituent Differences :
- Position 1: Isopropyl vs. isobutyl in the target compound.
- Position 4/5: The carboxylate group is at position 5, and the methyl group at position 4, inverting the substitution pattern compared to the target compound.
- Molecular Weight : 275.14 g/mol (vs. theoretical ~275–280 g/mol for the target compound, assuming similar substituents).
- The inverted substitution pattern may alter hydrogen-bonding interactions in crystal structures .
Ethyl 2-bromo-1H-imidazole-5-carboxylate (CAS 74478-93-6)
- Substituent Differences: Position 1: No alkyl group (free N-H) vs. isobutyl in the target compound. Position 5: Carboxylate group at position 5 vs. position 4 in the target compound.
- Molecular Weight : 219.04 g/mol (significantly lower due to the absence of isobutyl and methyl groups).
- Implications : The lack of alkylation at position 1 reduces lipophilicity and may decrease metabolic stability in biological systems. The free N-H could participate in hydrogen bonding, influencing crystallization behavior .
Methyl 2-bromo-1-methyl-1H-imidazole-5-carboxylate (CAS 120781-02-4)
- Substituent Differences :
- Position 1: Methyl group vs. isobutyl.
- Ester Group: Methyl ester vs. ethyl ester.
- Molecular Weight : ~218–220 g/mol (estimated).
- The methyl ester may lower solubility in polar solvents compared to the ethyl ester in the target compound .
Structural and Functional Analysis
Substituent Effects on Reactivity
- Bromine Position : Bromine at position 2 (as in the target compound) facilitates Suzuki-Miyaura or Ullmann-type couplings, whereas derivatives with bromine at other positions (e.g., position 5) may exhibit divergent reactivity .
Hydrogen Bonding and Crystallography
- The ethyl carboxylate group in the target compound may engage in hydrogen bonding with adjacent molecules, influencing crystal packing. Derivatives lacking this group (e.g., unsubstituted imidazoles) show weaker intermolecular interactions, as noted in studies on hydrogen-bonding patterns in molecular crystals .
Data Table: Comparative Properties of Selected Imidazole Derivatives
Research and Practical Considerations
- Synthetic Accessibility : Derivatives with smaller alkyl groups (e.g., methyl) are often easier to synthesize due to lower steric demands.
- Stability : Isobutyl-substituted compounds may exhibit improved shelf-life compared to analogs with labile substituents.
- Applications : The target compound’s bromine and carboxylate groups make it a versatile intermediate for synthesizing kinase inhibitors or antimicrobial agents, whereas analogs like CAS 74478-93-6 are more suited for small-scale coupling reactions .
Q & A
Basic Questions
Q. What are the common synthetic routes for Ethyl 2-bromo-1-isobutyl-5-methyl-1H-imidazole-4-carboxylate?
- Methodological Answer : The synthesis typically involves three key steps: (1) cyclocondensation of a β-ketoester with an amidine to form the imidazole core, (2) alkylation at the N1-position using isobutyl bromide under basic conditions (e.g., NaH/DMF), and (3) bromination at the C2-position using N-bromosuccinimide (NBS) in a radical-initiated or electrophilic substitution pathway. Reaction monitoring via TLC and purification via column chromatography (silica gel, ethyl acetate/hexane gradient) are critical for isolating intermediates. Evidence from analogous imidazole derivatives highlights the importance of temperature control during bromination to avoid over-halogenation .
Q. How is the compound characterized using spectroscopic and chromatographic methods?
- Methodological Answer :
- NMR : and NMR are used to confirm substituent positions. For example, the ester carbonyl (C4) typically appears at ~165–170 ppm in NMR, while the bromine at C2 deshields neighboring protons, causing distinct splitting patterns in NMR .
- IR : Stretching vibrations for the ester group (C=O, ~1720 cm) and imidazole ring (C=N, ~1600 cm) are key identifiers.
- Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular ion ([M+H]) and bromine isotope pattern (1:1 ratio for :) .
Q. What are the stability considerations for this compound under different storage conditions?
- Methodological Answer : The ester group is prone to hydrolysis under acidic/basic conditions or prolonged exposure to moisture. Storage in anhydrous solvents (e.g., acetonitrile, DMF) at –20°C in amber vials is recommended to prevent photodegradation. Stability assays via HPLC (C18 column, UV detection at 254 nm) can monitor degradation over time .
Advanced Research Questions
Q. How can contradictions in crystallographic data (e.g., disordered atoms, poor refinement metrics) be resolved?
- Methodological Answer :
- Software Tools : Use SHELXL for refinement, leveraging constraints/restraints for disordered regions. Mercury’s "Packing Similarity" tool compares intermolecular interactions with analogous structures to validate packing motifs .
- Data Collection : High-resolution synchrotron data (e.g., λ = 0.7–1.0 Å) improves electron density maps. Twinning analysis via PLATON or ROTAX may resolve pseudo-symmetry issues .
Q. What experimental designs are optimal for studying enzyme inhibition or receptor binding?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to predict binding poses, focusing on the bromine’s halogen-bonding potential and the ester’s hydrophobic interactions. Validate with mutagenesis studies on key residues .
- ADMET Analysis : SwissADME predicts pharmacokinetics (e.g., LogP ~3.2 for this compound), while ProTox-II assesses toxicity risks (e.g., hepatotoxicity alerts due to imidazole metabolism) .
Q. How can hydrogen-bonding patterns in the crystal structure inform solid-state reactivity?
- Methodological Answer : Graph set analysis (via Mercury) identifies recurring motifs (e.g., rings from N–H⋯O interactions). These patterns guide co-crystal design for enhanced solubility or stability. For example, a study on similar imidazoles revealed that C5-methyl groups disrupt π-stacking, reducing lattice energy and improving dissolution rates .
Q. What strategies address low yields in the bromination step?
- Methodological Answer :
- Radical Initiation : Use AIBN or UV light to enhance NBS efficiency in non-polar solvents (e.g., CCl).
- Electrophilic Bromination : Lewis acids like FeCl direct bromine to the electron-rich C2 position. Monitoring via NMR (disappearance of C2–H signal) ensures completion .
Data Contradiction Analysis
Q. How to reconcile discrepancies between computational binding affinity predictions and experimental IC values?
- Methodological Answer :
- Force Field Calibration : Adjust AMBER/CHARMM parameters to better model halogen bonds (Br⋯O/N distances ~3.0–3.3 Å).
- Experimental Validation : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) provide direct binding constants. A study on EGFR inhibitors found that computational overestimation of Br’s electronegativity required recalibration of partial charges .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
